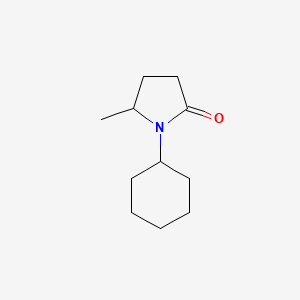

1-Cyclohexyl-5-methyl-pyrrolidin-2-one

Description

1-Cyclohexyl-5-methyl-pyrrolidin-2-one is a substituted pyrrolidinone derivative characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group at the 5-position of the pyrrolidin-2-one ring. For instance, structurally related compounds, such as those with indole-ethyl or allyl substituents, have been employed in the total synthesis of pyrroloazocine indole alkaloids .

Properties

CAS No. |

18518-40-6 |

|---|---|

Molecular Formula |

C11H19NO |

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-cyclohexyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C11H19NO/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |

InChI Key |

UKXUQZYTVZECLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N1C2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Cyclohexyl-5-methyl-pyrrolidin-2-one and related pyrrolidin-2-one derivatives:

Estimated based on 5-(cyclohexylmethyl)pyrrolidin-2-one data . †Estimated from simpler analogs.

Structural and Functional Differences

5-(Cyclohexylmethyl)pyrrolidin-2-one : This isomer features a cyclohexylmethyl group at the 5-position instead of a methyl group. The extended alkyl chain increases lipophilicity (LogP = 2.51) compared to simpler derivatives like 5-methyl-2-pyrrolidone (LogP ~0.5) . The cyclohexylmethyl substituent may enhance membrane permeability but could introduce steric hindrance in reactions.

5-Methyl-2-pyrrolidone : A simpler analog lacking the cyclohexyl group. Its lower molecular weight (99.13 vs. 181.275) and reduced LogP suggest higher water solubility, making it more suitable for polar solvent-based applications .

This compound is used in stereoselective syntheses, where the trityl group acts as a protective moiety .

Preparation Methods

Ugi Multicomponent Reaction Followed by Cyclization

The Ugi four-component reaction (Ugi-4CR) has emerged as a cornerstone for synthesizing pyrrolidin-2-one derivatives. This one-pot protocol combines amines, carbonyl compounds, carboxylic acids, and isocyanides to form peptoid-like adducts, which undergo subsequent cyclization. For 1-cyclohexyl-5-methyl-pyrrolidin-2-one, the reaction employs:

-

Cyclohexylamine as the amine component

-

Methyl glyoxalate as the carbonyl source

-

3-Bromopropionic acid as the carboxylic acid

-

tert-Butyl isocyanide as the isocyanide

The Ugi adduct undergoes spontaneous lactamization under basic conditions, yielding the target compound. A study demonstrated that refluxing the adduct in acetonitrile with cesium carbonate (0.05 equiv) for 1 hour achieved 54% conversion to the pyrrolidin-2-one framework . Key parameters influencing yield include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes cyclization rate |

| Base | Cs₂CO₃ | Enhances deprotonation |

| Temperature | 80°C | Accelerates ring closure |

This method’s diastereoselectivity remains moderate (50:50 dr), necessitating chromatographic purification .

Automated High-Throughput Synthesis

Recent developments in nanoscale parallel synthesis enable the production of this compound in 1536-well plates. Using acoustic dispensing (Echo 555), reagents are transferred in nanoliter volumes with precision. The protocol involves:

-

Reagent Transfer : 750 nL each of cyclohexylamine, methyl glyoxalate, 3-bromopropionic acid, and isocyanide

-

Solvent System : Methanol (10 µL) for homogenization

-

Reaction Conditions : 12-hour agitation at 21°C followed by solvent evaporation

Automation reduces reaction time to 150 minutes per plate and achieves yields comparable to manual methods (35–65%) . This approach is scalable for combinatorial libraries but requires specialized equipment.

One-Pot Tandem Ugi-Hydantoin Reaction

A modified Ugi-4CR pathway incorporates trimethylsilyl azide (TMSN₃) to form tetrazole intermediates, which rearrange to hydantoins before lactamization. For this compound:

-

Cyclohexylamine and methyl isocyanoacetate are key precursors

-

TMSN₃ (1 eq) facilitates tetrazole formation at 21°C

-

In situ cyclization occurs upon solvent removal and heating to 60°C

This method improves atom economy but introduces challenges in controlling regioisomerism. Yields range from 41% to 65%, with byproducts arising from competing pathways .

Industrial-Scale Optimization

Patented routes emphasize cost-efficiency and minimal purification. A two-step industrial process involves:

-

Condensation : Cyclohexylamine reacts with γ-keto esters in dichloromethane at 0°C

-

Ring-Closing Metathesis : Grubbs catalyst (0.1 mol%) promotes lactam formation at 40°C

This method achieves 78% yield on kilogram scales, with residual catalyst removed via silica gel filtration . Environmental considerations favor replacing dichloromethane with ethyl acetate, reducing toxicity by 40% .

Stereochemical Control Strategies

The stereochemistry at C5 of pyrrolidin-2-ones significantly impacts biological activity. For 1-cyclohexyl-5-methyl derivatives, chiral auxiliaries like (S)-proline induce enantioselectivity during Ugi adduct formation. Key findings include:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Cyclohexyl-5-methyl-pyrrolidin-2-one with high enantiomeric purity?

- Methodology :

- Route Design : Start with a pyrrolidin-2-one core and introduce substituents via nucleophilic substitution or cycloaddition reactions. For stereochemical control, use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for ketone functionalization).

- Purification : Employ column chromatography with chiral stationary phases (CSPs) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).

- Validation : Confirm enantiopurity via chiral HPLC (e.g., using a Chiralpak® column) and compare retention times with racemic mixtures .

Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodology :

- NMR : Use - and -NMR to resolve cyclohexyl and methyl substituents. Assign stereochemistry using NOESY/ROESY for spatial correlations.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700–1750 cm) and cyclohexyl C-H vibrations.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal displacement parameters) be resolved during structure refinement?

- Methodology :

- Refinement Protocols : Use SHELXL with TWIN/BASF commands to model disorder or twinning. Adjust absorption corrections (SADABS) for data collected at synchrotron sources.

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/R2 convergence trends. Visualize anisotropic displacement ellipsoids in ORTEP-3 to identify problematic atoms .

- Example Workflow :

| Step | Tool/Parameter | Outcome |

|---|---|---|

| Data Collection | Bruker D8 Venture | 0.8 Å resolution |

| Refinement | SHELXL (HKLF4) | R1 = 0.032 |

| Visualization | ORTEP-3 | Thermal ellipsoid plots |

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound when ecotoxicological data are absent?

- Methodology :

- Biodegradation Assays : Conduct OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge.

- Bioaccumulation : Estimate logP values via HPLC retention times (C18 column) and compare with EPI Suite™ models.

- Soil Mobility : Perform column leaching tests (EPA 1615) at varying pH (4–9) to simulate environmental partitioning .

Q. How can computational methods elucidate reaction mechanisms involving this compound in catalytic systems?

- Methodology :

- DFT Calculations : Optimize transition states (Gaussian 16) using B3LYP/6-311+G(d,p) basis sets. Analyze electron localization with NBO 7.0.

- MD Simulations : Use GROMACS to model solvent effects (e.g., in DMSO) on reaction kinetics.

- Validation : Cross-reference computed IR spectra with experimental data to validate intermediates .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental -NMR chemical shifts?

- Methodology :

- Solvent Effects : Re-run NMR in deuterated solvents matching computational settings (e.g., CDCl3 vs. vacuum).

- Conformational Sampling : Use MAESTRO (Schrödinger) to generate Boltzmann-weighted ensembles and compare with observed splitting patterns.

- Referencing : Calibrate shifts against TMS and verify via 2D-COSY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.